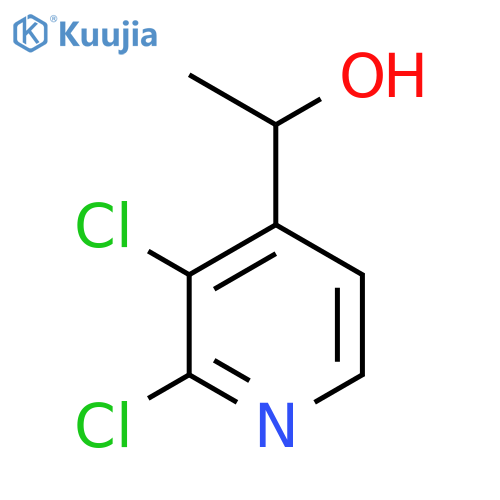Cas no 1824267-91-5 (1-(2,3-Dichloropyridin-4-yl)ethanol)

1824267-91-5 structure
商品名:1-(2,3-Dichloropyridin-4-yl)ethanol
1-(2,3-Dichloropyridin-4-yl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1824267-91-5
- MFCD28130459
- 1-(2,3-Dichloropyridin-4-yl)ethanol
-
- インチ: 1S/C7H7Cl2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-4,11H,1H3
- InChIKey: GYKCMBFYTOQRCZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=NC=CC=1C(C)O)Cl
計算された属性
- せいみつぶんしりょう: 190.9904692g/mol
- どういたいしつりょう: 190.9904692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 33.1Ų
1-(2,3-Dichloropyridin-4-yl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB610966-250mg |
1-(2,3-Dichloropyridin-4-yl)ethanol; . |
1824267-91-5 | 250mg |
€355.80 | 2024-07-19 | ||
| abcr | AB610966-5g |
1-(2,3-Dichloropyridin-4-yl)ethanol; . |
1824267-91-5 | 5g |
€2218.40 | 2024-07-19 | ||
| abcr | AB610966-1g |
1-(2,3-Dichloropyridin-4-yl)ethanol; . |
1824267-91-5 | 1g |
€659.60 | 2024-07-19 |
1-(2,3-Dichloropyridin-4-yl)ethanol 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1824267-91-5 (1-(2,3-Dichloropyridin-4-yl)ethanol) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1824267-91-5)

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):211/391/1315